molecular formula C11H15N5O4 B14668947 4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine CAS No. 42204-36-4

4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14668947
CAS No.: 42204-36-4
M. Wt: 281.27 g/mol
InChI Key: AURFZFSFOHBPNJ-UHFFFAOYSA-N
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Description

4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine is a compound belonging to the pyrrolopyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine typically involves the interaction of pyrrolopyrimidinehydrazide with various aldehydes. For instance, one method involves dissolving 10 mmol of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine in 100 mL of methanol, followed by the gradual addition of 10 mmol of an aldehyde such as o-fluorobenzaldehyde. The mixture is then refluxed for 3 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in various functionalized derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine apart is its unique hydrazinyl and pentofuranosyl groups, which contribute to its diverse biological activities and potential therapeutic applications. Its ability to form stable metal complexes further enhances its utility in various scientific research fields.

Properties

CAS No.

42204-36-4

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

2-(4-hydrazinylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c12-15-9-5-1-2-16(10(5)14-4-13-9)11-8(19)7(18)6(3-17)20-11/h1-2,4,6-8,11,17-19H,3,12H2,(H,13,14,15)

InChI Key

AURFZFSFOHBPNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=NC=NC(=C21)NN)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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